molecular formula C8H15N3 B12990537 (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine

(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B12990537
M. Wt: 153.22 g/mol
InChI Key: QEOSQLWPGIKPSC-UHFFFAOYSA-N
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Description

(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a sec-butyl group and a methanamine group attached to the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation using sec-butyl halides in the presence of a strong base.

    Attachment of the Methanamine Group: This step involves the reaction of the pyrazole derivative with formaldehyde and ammonia or a primary amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets, modulating their activity, and thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    (1-(iso-Butyl)-1H-pyrazol-4-yl)methanamine: Contains an iso-butyl group instead of a sec-butyl group.

    (1-(n-Butyl)-1H-pyrazol-4-yl)methanamine: Features a n-butyl group instead of a sec-butyl group.

Uniqueness: : The presence of the sec-butyl group in (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from its similar counterparts and potentially more suitable for specific applications.

Properties

IUPAC Name

(1-butan-2-ylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-7(2)11-6-8(4-9)5-10-11/h5-7H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOSQLWPGIKPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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